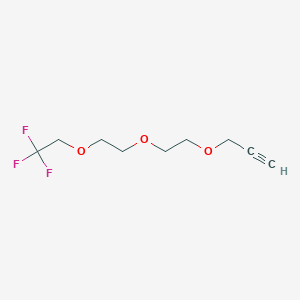

1,1,1-Trifluoroethyl-PEG3-Propargyl

Description

Contextual Significance of Heterobifunctional Linkers in Contemporary Chemistry

In contemporary chemistry, crosslinking reagents are vital for covalently binding biomolecules together. cyanagen.com These reagents are categorized as either homobifunctional or heterobifunctional. cyanagen.com Heterobifunctional crosslinkers, unlike their homobifunctional counterparts that have identical reactive groups, possess two different reactive moieties. creative-biolabs.comchemscene.com This intrinsic asymmetry is crucial as it allows for selective, stepwise reactions with different functional groups on separate molecules, thereby minimizing undesirable self-conjugation or polymerization. chemscene.com

These advanced reagents are engineered to bridge distinct biomolecules like proteins and nucleic acids with high specificity. creative-biolabs.com The ability to precisely control the spatial orientation and stoichiometry of the final conjugate makes heterobifunctional linkers indispensable tools in biochemical and biomedical research, particularly for studying protein interactions, mapping binding sites, and constructing complex biomolecular architectures. creative-biolabs.comchemscene.com The development of heterobifunctional molecules, such as PROTACs (Proteolysis Targeting Chimeras), has opened new avenues in drug design by enabling the targeting of previously "undruggable" proteins. biochempeg.com

The Strategic Role of Polyethylene (B3416737) Glycol (PEG) Moieties in Conjugation Chemistry

Polyethylene glycol (PEG) is a nonionic, water-soluble polymer widely used in bioconjugation and drug delivery. nih.govyoutube.com The process of covalently attaching PEG chains to molecules, known as PEGylation, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. nih.govnih.gov

The strategic incorporation of PEG linkers offers several advantages, including high water solubility, biocompatibility, flexibility, low toxicity, and reduced immunogenicity. youtube.commdpi.comyoutube.com When conjugated to drugs or proteins, the hydrophilic PEG chain can enhance solubility, increase stability, and prolong circulation time in the body by reducing clearance rates and protecting the molecule from enzymatic degradation. nih.govmdpi.com This makes PEG an ideal spacer in complex molecular constructs, providing solubility and flexibility to the linked entities. biochempeg.com

Importance of Fluorinated Organic Compounds in Chemical Sciences and Methodologies

Organofluorine chemistry, which focuses on compounds containing a carbon-fluorine bond, has a profound impact on various scientific fields. wikipedia.org The carbon-fluorine bond is the strongest in organic chemistry, lending exceptional thermal and chemical stability to fluorinated compounds. alfa-chemistry.comchimia.ch Fluorine's high electronegativity and the unique properties of fluorinated groups, such as the trifluoromethyl (-CF3) group, significantly influence a molecule's physical and chemical characteristics. wikipedia.orgnumberanalytics.com

The introduction of fluorine can dramatically alter electronic properties, lipophilicity, metabolic stability, and bioavailability. chimia.chnumberanalytics.com For instance, the trifluoromethyl group is known for its strong electron-withdrawing nature and its ability to increase lipophilicity, which can enhance membrane permeability and binding affinity to biological targets. mdpi.com Consequently, it is estimated that about 20% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine, highlighting the element's critical role in medicinal chemistry and materials science. wikipedia.orgalfa-chemistry.com

Overview of 1,1,1-Trifluoroethyl-PEG3-Propargyl as a Versatile Reagent

This compound is a heterobifunctional linker that exemplifies the convergence of the principles discussed above. Its molecular structure consists of a trifluoroethyl group at one end and a propargyl group at the other, separated by a three-unit polyethylene glycol (PEG3) spacer. labcompare.com

The versatility of this reagent stems from its two distinct reactive ends:

The Propargyl Group : This terminal alkyne group is designed for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the highly efficient and specific formation of a stable triazole linkage with molecules bearing an azide (B81097) group. medchemexpress.com

The 1,1,1-Trifluoroethyl Group : This group is reactive toward primary amines, such as the side chain of lysine (B10760008) residues found in proteins and antibodies. medkoo.com

The PEG3 Spacer : The hydrophilic PEG linker enhances the solubility of the reagent and the resulting conjugate in aqueous media, while providing spatial separation between the conjugated molecules. labcompare.com

This dual functionality allows for the precise and stable connection of, for example, a protein to an azide-modified molecule or surface.

| Property | Data | Source |

| Chemical Name | This compound | labcompare.com |

| Molecular Formula | C₉H₁₃F₃O₃ | labcompare.comnih.gov |

| Molecular Weight | 226.19 g/mol | nih.gov |

| CAS Number | 1835759-73-3 | |

| SMILES | C#CCOCCOCCOCC(F)(F)F | labcompare.com |

Scope and Objectives of Academic Inquiry Pertaining to the Compound

The primary objective of academic and industrial inquiry into this compound is to utilize it as a building block for the synthesis of complex, functional molecules. sigmaaldrich.com Research focuses on leveraging its unique combination of features to develop advanced tools for chemical biology and medicinal chemistry.

Key applications and research objectives include:

Bioconjugation : The linker is used to attach fluorinated tags to biomolecules for analytical purposes, such as in 19F NMR spectroscopy. alfa-chemistry.com

Drug Delivery Systems : Its properties are valuable in constructing sophisticated drug delivery vehicles, like antibody-drug conjugates (ADCs), where a cytotoxic drug (attached via the alkyne) can be specifically targeted to cancer cells by an antibody (attached via the amine-reactive group). sigmaaldrich.com

PROTAC Development : The related PEG-based linkers are instrumental in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which bring a target protein and an E3 ubiquitin ligase into proximity to induce targeted protein degradation. medchemexpress.comsigmaaldrich.comtargetmol.com

Surface Modification : The linker can be used to functionalize surfaces by first reacting the trifluoroethyl group with an amine-coated surface, leaving the propargyl group available for subsequent ligation of other molecules.

The overarching goal is to exploit the stability and unique reactivity of the fluorinated group, the biocompatibility of the PEG spacer, and the robust nature of the click chemistry handle to create novel molecular probes, therapeutic agents, and advanced materials.

Structure

3D Structure

Properties

IUPAC Name |

3-[2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethoxy]prop-1-yne | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13F3O3/c1-2-3-13-4-5-14-6-7-15-8-9(10,11)12/h1H,3-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HILROVSZUWJRKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Design for 1,1,1 Trifluoroethyl Peg3 Propargyl

Strategies for the Construction of 1,1,1-Trifluoroethyl Derivatives

The incorporation of a 1,1,1-trifluoroethyl group is a critical step that imparts unique properties to the final compound. In drug discovery and materials science, the inclusion of trifluoromethyl or related fluoroalkyl groups is a well-established strategy for modulating physicochemical characteristics such as metabolic stability, lipophilicity, and binding affinity. mdpi.com The deactivation of aromatic rings by trifluoromethyl groups can reduce metabolic degradation, potentially increasing the half-life of a drug candidate. mdpi.com

The construction of the C-CF3 bond can be challenging. Common strategies often involve:

Nucleophilic Trifluoroethylation: This approach typically uses a trifluoroethyl-containing nucleophile to displace a suitable leaving group on the PEG linker precursor. Reagents like 2,2,2-trifluoroethanol (B45653) can be activated under basic conditions to react with a PEG chain bearing a tosylate or mesylate group.

Electrophilic Trifluoroethylation: While less common for this specific moiety, methods exist for introducing trifluoromethyl groups using electrophilic reagents, often involving transition-metal catalysis. These reactions are powerful for forming C(sp²)–CF₃ bonds on aromatic compounds. mdpi.com

Building Block Approach: A more direct method involves using a pre-formed building block, such as 2-(2-(2-(2,2,2-trifluoroethoxy)ethoxy)ethoxy)ethan-1-ol, which already contains the trifluoroethyl-PEG3 unit. This precursor can then be functionalized with the propargyl group at its hydroxyl terminus.

Oligo(ethylene glycol) Chain Synthesis and Monodispersity Control

The oligo(ethylene glycol) (OEG) chain serves as a hydrophilic spacer, and for applications in fields like bioconjugation and drug delivery, its precise length is crucial. nih.gov Polydispersity, or a mixture of different chain lengths, can lead to inconsistent product performance. Therefore, achieving a monodisperse PEG3 chain is a primary objective.

Several methods have been developed to produce monodisperse OEG derivatives:

Iterative Williamson Ether Synthesis: This is a classical and highly effective method. It involves the sequential addition of ethylene (B1197577) glycol units. To ensure monodispersity, this process often requires protection and deprotection steps for the terminal hydroxyl groups. Recent advancements have utilized potent bases like potassium bis(trimethylsilyl)amide (KHMDS) to accelerate the key Williamson ether synthesis step, enabling the rapid and high-yield production of monodisperse PEGs. acs.org

Chromatography-Free Synthesis: To improve scalability and reduce costs, methods have been developed to synthesize monodisperse OEG mono-p-toluenesulfonates without the need for chromatographic purification. rsc.org These tosylates are versatile intermediates for creating various heterobifunctional PEG derivatives. rsc.org

Macrocyclization Approach: A highly efficient strategy involves the macrocyclization of oligo(ethylene glycols) to form macrocyclic sulfates. These precursors can then undergo iterative nucleophilic ring-opening reactions to build monodisperse PEG chains of significant length without the need for protection and activation steps. nih.gov

For a relatively short chain like PEG3, an iterative approach starting from triethylene glycol or the coupling of smaller, well-defined OEG building blocks is typically employed.

Introduction of the Terminal Propargyl Functional Group

The propargyl group, with its terminal alkyne, is a highly versatile chemical handle. It is most notably used in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form a stable triazole linkage. axispharm.com The introduction of this group onto the OEG backbone is a key functionalization step.

Common propargylation methods include:

Alkylation with Propargyl Halides: The most direct method involves the reaction of a hydroxyl-terminated PEG with propargyl bromide or chloride in the presence of a base (e.g., KOH, NaH). mdpi.comresearchgate.net For instance, reacting a pre-formed HO-PEG3-O-trifluoroethyl precursor with propargyl bromide and a base like potassium hydroxide (B78521) in a solvent such as DMF would yield the final product. mdpi.com

Barbier-Type Reactions: An alternative involves the indium-mediated Barbier-Grignard-type reaction of propargyl bromide with an aldehyde-functionalized PEG. mdpi.com

Addition to Aldehydes: Terminal alkynes can add to aldehydes to form propargylic alcohols, a reaction that can be catalyzed by various reagents, including zinc-based systems. organic-chemistry.org

| Propargylation Method | Key Reagents | Typical Substrate | Reference |

|---|---|---|---|

| Alkylation | Propargyl bromide, Base (KOH, NaH) | Alcohol (-OH) | mdpi.com, researchgate.net |

| Barbier-Type Reaction | Propargyl bromide, Indium | Aldehyde (-CHO) | mdpi.com |

| Alkynylation of Carbonyls | Terminal alkyne, Zn(OTf)₂, N-methylephedrine | Aldehyde (-CHO) | organic-chemistry.org |

| Reaction with Allenylboronic Esters | Allenylboronic ester | Ketone (C=O) | mdpi.com |

Convergent and Linear Synthetic Routes to 1,1,1-Trifluoroethyl-PEG3-Propargyl

The assembly of the target molecule can be approached through two primary strategies: linear and convergent synthesis. chemistnotes.com

Convergent Synthesis: A convergent approach involves the independent synthesis of key fragments of the molecule, which are then combined in a final step. wikipedia.org In this case, two precursors would be prepared separately:

A propargylated PEG3 fragment (e.g., HO-PEG3-Propargyl).

| Aspect | Linear Synthesis | Convergent Synthesis | Reference |

|---|---|---|---|

| Strategy | Step-by-step sequential addition to a single backbone. | Independent synthesis of fragments followed by coupling. | chemistnotes.com, wikipedia.org |

| Efficiency | Lower overall yield, as it drops with each step. | Higher overall yield and greater efficiency. | chemistnotes.com, wikipedia.org |

| Process Length | Longer, as steps are sequential. | Shorter, as fragments can be made in parallel. | fiveable.me |

| Complexity | Simpler for less complex structures. | Favored for complex molecules with distinct fragments. | fiveable.me, youtube.com |

Derivatization and Scaffold Expansion Strategies from the Parent Compound

This compound is designed as a bifunctional linker, and its utility lies in the subsequent reactions of its terminal groups.

Derivatization of the Propargyl Group: The terminal alkyne is primarily intended for click chemistry. medchemexpress.com It readily reacts with azide-functionalized molecules, proteins, or surfaces in the presence of a copper(I) catalyst to form a highly stable triazole ring. broadpharm.com This reaction is extremely robust and biocompatible, making it a favored method for bioconjugation.

Reactivity of the Trifluoroethyl Group: The trifluoroethyl group can serve as a reactive handle for conjugation to primary amines, such as the side chain of lysine (B10760008) residues in proteins. labcompare.com This allows for the attachment of the linker to biological molecules through a different mechanism than the propargyl end.

Scaffold Expansion: The synthetic routes used to create the parent compound can be adapted to generate a library of related linkers. nih.gov By using OEG chains of different lengths (e.g., PEG2, PEG5), the distance and solubility characteristics of the linker can be precisely tuned. medchemexpress.combroadpharm.com Furthermore, the synthetic intermediates, such as HO-PEG3-Propargyl, can be reacted with a wide variety of other functional groups, not just the trifluoroethyl moiety, to create a diverse array of heterobifunctional linkers for various applications in drug delivery, proteomics, and materials science. mdpi.com

Chemical Reactivity and Mechanistic Investigations of 1,1,1 Trifluoroethyl Peg3 Propargyl

Reactivity Profile of the Propargyl Moiety

The terminal alkyne of the propargyl group is a versatile handle for a variety of coupling reactions, most notably the copper-catalyzed and strain-promoted azide-alkyne cycloadditions. broadpharm.comaxispharm.com These reactions are cornerstones of "click chemistry," valued for their high efficiency, selectivity, and biocompatibility. rsc.org

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used method for forming a stable 1,4-disubstituted 1,2,3-triazole linkage between an alkyne and an azide (B81097). medchemexpress.commedchemexpress.commedchemexpress.com This reaction is a cornerstone of click chemistry. rsc.org In the context of 1,1,1-Trifluoroethyl-PEG3-Propargyl, the propargyl group readily participates in CuAAC reactions. broadpharm.comlabcompare.commedkoo.com

The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from copper(II) salts (e.g., CuSO₄) in the presence of a reducing agent (e.g., sodium ascorbate), or by using a copper(I) salt directly (e.g., CuI or CuBr). nih.govacs.org The polyethylene (B3416737) glycol (PEG) spacer in the molecule can influence the reaction, with studies showing that molten PEG can serve as a reaction medium that protects the copper(I) from oxidation and allows the reaction to proceed smoothly under an uncontrolled atmosphere. rsc.org

The kinetics of CuAAC reactions are influenced by several factors, including the copper source, ligands, and solvent. The use of ligands such as tris-(benzyltriazolylmethyl)amine (TBTA) can stabilize the copper(I) catalyst and improve reaction rates. nih.gov The reaction rate is also dependent on the concentration of the copper catalyst. nih.gov

Table 1: Factors Influencing CuAAC Reaction Kinetics

| Factor | Effect on Reaction Rate |

| Copper(I) Source | Different copper(I) salts can exhibit varying reactivity. nih.gov |

| Ligands | Stabilizing ligands like TBTA can enhance reaction rates. nih.gov |

| Solvent | Polar solvents generally favor the reaction. wikipedia.org PEG itself can act as a beneficial reaction medium. rsc.org |

| Concentration | Higher catalyst concentration generally leads to a faster reaction. nih.gov |

The selectivity of the CuAAC reaction is a key feature, reliably producing the 1,4-regioisomer of the triazole product. nih.gov This high regioselectivity is a significant advantage over the uncatalyzed thermal Huisgen cycloaddition, which typically yields a mixture of 1,4- and 1,5-regioisomers. nih.gov

While the propargyl group in this compound is a terminal, linear alkyne and therefore does not undergo classical Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) on its own, it is a crucial precursor for creating molecules that can. SPAAC involves the reaction of a strained cycloalkyne with an azide, proceeding without the need for a cytotoxic copper catalyst. magtech.com.cn

Molecules like this compound can be conjugated to a strained cycloalkyne, such as a dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), through other chemical means. Once attached, the resulting molecule possesses a strained alkyne capable of undergoing SPAAC with azido-functionalized molecules. medchemexpress.commedchemexpress.eu This two-step approach allows for the benefits of SPAAC, such as biocompatibility for in vivo applications, to be realized.

The kinetics of SPAAC are significantly faster than the uncatalyzed reaction and are dependent on the nature of the strained cycloalkyne. For instance, difluorinated cyclooctynes (DIFO) have been shown to react rapidly with azides. magtech.com.cnnih.gov

Table 2: Comparison of Common Cycloalkynes Used in SPAAC

| Cycloalkyne | Key Features | Relative Reactivity |

| DBCO | High reactivity and stability. | High |

| BCN | Good reactivity and smaller size compared to DBCO. | Moderate to High |

| DIFO | Electron-withdrawing fluorine groups enhance reaction rates. nih.gov | Very High |

Beyond cycloaddition reactions, the propargyl group can participate in other coupling reactions. One notable example is the Sonogashira cross-coupling reaction, a palladium-catalyzed process that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.net This reaction provides a powerful method for creating more complex molecular architectures. The use of PEG as a solvent or additive in palladium-catalyzed reactions has been explored and can offer advantages in terms of catalyst stability and product isolation. researchgate.netresearchgate.net

Furthermore, other metal-mediated transformations can utilize the terminal alkyne. These reactions expand the synthetic utility of this compound beyond the formation of triazoles. researchgate.net

Reactivity of the 1,1,1-Trifluoroethyl Group

The 1,1,1-trifluoroethyl group at the other end of the molecule provides a distinct reactivity profile, primarily for the functionalization of biomacromolecules.

The 1,1,1-trifluoroethyl group is reactive towards primary amine groups, such as the ε-amino group of lysine (B10760008) residues in proteins and antibodies. broadpharm.comlabcompare.commedkoo.com This reactivity allows for the covalent attachment of the PEG linker to these biological macromolecules. The high electronegativity of the three fluorine atoms enhances the electrophilic character of the adjacent carbon, making it susceptible to nucleophilic attack by the primary amine. acs.org

This type of modification is valuable for applications such as the development of antibody-drug conjugates (ADCs) and other bioconjugates. The PEG spacer in this compound increases the solubility and can provide spatial separation between the conjugated biomolecule and another molecule attached via the propargyl end. axispharm.com

The precise mechanistic pathway for the reaction of the 1,1,1-trifluoroethyl group with primary amines is not as extensively documented in the provided search results as the well-established click chemistry reactions. However, based on general principles of organic chemistry, the reaction likely proceeds through a nucleophilic substitution or a related pathway. The electron-withdrawing nature of the trifluoromethyl group makes the methylene (B1212753) carbon to which it is attached electrophilic. acs.org A primary amine from a biomolecule can act as a nucleophile, attacking this electrophilic center.

It is also plausible that under certain conditions, particularly with the involvement of catalysts or specific reaction conditions, radical-mediated pathways could play a role. The trifluoromethyl group is known to participate in radical reactions. acs.orgacs.org However, for the targeted modification of primary amines, a nucleophilic pathway is more commonly implied for similar chemistries. broadpharm.comlabcompare.com Further mechanistic studies would be required to fully elucidate the predominant pathway and any potential side reactions under various conditions.

Comparative Analysis with Other Fluoroalkylation Reagents

The introduction of fluorine-containing groups into biologically active molecules is a critical strategy in medicinal chemistry to modulate their physicochemical properties. The 1,1,1-Trifluoroethyl group in the subject compound is installed via its reaction with primary amines. A comparative analysis with other fluoroalkylation reagents highlights the specific advantages and reaction characteristics of this approach.

A notable alternative for trifluoroethylation is the use of trifluoroacetic acid in a catalyst-free reductive amination reaction. precisepeg.comresearchgate.netresearchgate.net This method is advantageous due to the stability and low cost of trifluoroacetic acid as the fluorine source and its tolerance of air and moisture, which simplifies the experimental setup. precisepeg.comresearchgate.net The reaction proceeds through the direct trifluoroethylation of secondary amines or a three-component coupling of primary amines, aldehydes, and trifluoroacetic acid. precisepeg.comresearchgate.netresearchgate.net

Other classes of reagents focus on the introduction of a trifluoromethyl (CF3) group, which, while different from the trifluoroethyl group (CH2CF3), offers a relevant point of comparison in fluoroalkylation strategies. Reagents such as N-trifluoromethylthiosaccharin and N-trifluoromethylthiodibenzenesulfonimide are powerful electrophilic trifluoromethylthiolating agents. acs.org These reagents exhibit high reactivity towards a broad range of nucleophiles. acs.org More recent developments include the use of cyclic CF3-pyruvate acetals as masked trifluoroacetyl reagents, which can participate in visible-light-driven reactions, offering an eco-friendly approach that avoids costly catalysts and transition metals. acs.org

The table below provides a comparative overview of these different fluoroalkylation approaches.

| Reagent/Method | Functional Group | Reaction Type | Key Characteristics |

| This compound | Trifluoroethyl (-CH2CF3) | Nucleophilic substitution with amines | Heterobifunctional, allowing for subsequent "click" chemistry; PEG spacer enhances solubility. |

| Trifluoroacetic Acid | Trifluoroethyl (-CH2CF3) | Reductive amination | Catalyst-free; uses a stable and inexpensive fluorine source; tolerant to air and moisture. precisepeg.comresearchgate.netresearchgate.net |

| N-Trifluoromethylthiosaccharin | Trifluoromethylthio (-SCF3) | Electrophilic trifluoromethylthiolation | Highly reactive electrophile; broad substrate scope. acs.org |

| Cyclic CF3-Pyruvate Acetal | Trifluoroacetyl (-COCF3) | Radical trifluoroacetylation | Visible-light-driven; eco-friendly; suitable for late-stage functionalization. acs.org |

Influence of the Polyethylene Glycol (PEG3) Spacer on Reaction Dynamics

The polyethylene glycol (PEG) spacer is a crucial component of many bioconjugation reagents, and the short, discrete PEG3 linker in this compound significantly influences its behavior in chemical reactions.

Impact on Aqueous Solubility and Reaction Environment

The solubility of PEG and its derivatives is a well-documented property, as shown in the table below.

| Compound/Solvent | Water | DMSO | Dichloromethane (DCM) |

| Polyethylene Glycol (general) | Soluble frontiersin.org | Soluble | Soluble frontiersin.org |

| Propargyl-PEG-acid | Soluble broadpharm.com | Soluble broadpharm.com | Soluble broadpharm.com |

| Propargyl-PEG-bromide | Soluble in aqueous media medkoo.com | Soluble medkoo.com | Not specified |

| PEG3-(CH2CO2H)2 | Soluble medkoo.com | Soluble medkoo.com | Soluble medkoo.com |

Role in Modulating Steric Hindrance and Spacing Between Conjugated Entities

The PEG spacer plays a dual role in managing steric hindrance. On one hand, it provides physical separation between the reactive trifluoroethyl group and the propargyl terminus. This spacing is critical to ensure that the two ends of the bifunctional molecule can react independently without interfering with each other. The flexibility of the PEG chain allows the conjugated entities to orient themselves favorably for subsequent reactions or biological interactions. precisepeg.com

On the other hand, the PEG chain itself can create a "stealth" effect by forming a hydration shell that sterically shields the conjugated molecule. nih.gov While longer PEG chains are more effective at this, even a short PEG3 spacer can help to minimize non-specific interactions and reduce steric crowding at the conjugation site, potentially leading to cleaner reaction profiles. rsc.org The length of the PEG linker is a critical parameter that needs to be optimized; a linker that is too short may lead to steric clashes, while one that is too long could decrease the stability of the resulting complex. biochempeg.com Studies have shown that the length of the PEG spacer can significantly impact the targeting ability of antibody-based nanocarriers. nih.gov

Contributions to Chemical Stability and Biocompatibility in Reaction Media

The propargyl group, which is essential for "click" chemistry, is also generally stable under a variety of reaction conditions. However, its stability can be influenced by factors such as strong basic conditions. nih.gov The Nicholas reaction offers a method for introducing propargyl groups into base-sensitive molecules. nih.gov Studies on propargyl-linked antifolates have shown that the propargyl linker is chemically stable in aqueous solutions, including simulated gastric and intestinal fluids. broadpharm.com

The biocompatibility of PEG is a major reason for its widespread use in biomedical applications. biochempeg.combachem.commdpi.com It is generally considered non-toxic and non-immunogenic. biochempeg.combachem.com The incorporation of the PEG3 spacer into the reagent is intended to confer these favorable properties, making the resulting conjugates more suitable for biological systems by reducing the likelihood of adverse reactions.

Advanced Research Applications and Functionalization Strategies Employing 1,1,1 Trifluoroethyl Peg3 Propargyl

Integration in Bioconjugation Chemistry

The dual reactivity of 1,1,1-Trifluoroethyl-PEG3-Propargyl makes it a versatile reagent for bioconjugation, the process of covalently linking molecules to biomolecules such as proteins, peptides, and nucleic acids. This capability is fundamental to developing sophisticated tools for research and therapeutic purposes.

Covalent Attachment to Protein and Peptide Scaffolds

The trifluoroethyl moiety of this compound is specifically designed to react with primary amine groups present on protein and peptide scaffolds. broadpharm.combroadpharm.com This reaction typically targets the ε-amino group of lysine (B10760008) residues, which are commonly found on the surface of proteins. The covalent attachment of the PEGylated propargyl linker can serve several purposes in protein science.

One significant application is in the study of protein-polymer interactions. The covalent attachment of a PEG chain, a process known as PEGylation, can alter the biophysical properties of a protein. nih.gov For instance, PEGylation has been shown to increase the thermal stability of proteins by forming a "shroud" around the protein surface, which can redirect the unfolding pathway. nih.gov This stabilizing effect is influenced by non-covalent interactions between the PEG chain and the protein surface, particularly with charged amino acids like lysine. nih.gov

The propargyl group introduced through this conjugation provides a handle for subsequent "click" reactions. This allows for the attachment of a second molecule, such as a fluorescent dye, a targeting ligand, or another protein, in a highly specific manner. This two-step conjugation strategy offers a high degree of control over the final structure of the protein conjugate.

| Target Biomolecule | Reactive Group on Linker | Target Residue/Group | Resulting Linkage | Key Application |

| Proteins | Trifluoroethyl | Lysine (ε-amino group) | Amide | Enhanced stability, subsequent functionalization via click chemistry |

| Peptides | Trifluoroethyl | N-terminal amine, Lysine | Amide | Creation of peptide-based probes and therapeutics |

Oligonucleotide and Nucleic Acid Conjugation Methodologies

The covalent attachment of ligands to oligonucleotides and nucleic acids is a critical strategy to improve their therapeutic potential by enhancing pharmacokinetic properties and cellular uptake. nih.gov While direct conjugation of this compound to nucleic acids is less common due to the typical lack of primary amines on standard nucleobases, it can be readily achieved through modified oligonucleotides.

Oligonucleotides can be synthesized with amine-modified bases or with an amine group at the 5' or 3' terminus. These amine-functionalized nucleic acids can then be reacted with the trifluoroethyl group of the linker. The installed propargyl group can subsequently be used for click chemistry to attach a wide array of functionalities, including:

Targeting Ligands: Peptides, aptamers, or small molecules that direct the oligonucleotide to specific cells or tissues. nih.gov

Delivery Vehicles: Lipophilic molecules like cholesterol or cell-penetrating peptides to facilitate passage across cell membranes. nih.gov

Imaging Agents: Fluorescent dyes for tracking the biodistribution and cellular localization of the oligonucleotide. nih.gov

This modular approach allows for the systematic optimization of oligonucleotide conjugates for various therapeutic and diagnostic applications.

Functionalization of Small Molecules for Chemical Probes

This compound serves as a valuable building block for the synthesis of chemical probes. By reacting a small molecule containing a primary amine with the linker's trifluoroethyl group, a propargyl-tagged version of the small molecule can be created. This propargyl handle then allows for the attachment of the probe to a reporter molecule (e.g., a fluorophore or biotin) or a solid support via click chemistry.

This strategy is particularly useful in chemical biology for:

Target Identification: A biotinylated version of a bioactive small molecule can be used to pull down its protein targets from a cell lysate.

Activity-Based Protein Profiling (ABPP): A reactive small molecule can be tagged to identify the active sites of enzymes.

Visualization of Small Molecule Distribution: A fluorescently labeled small molecule can be used to visualize its localization within cells or tissues.

The PEG spacer in the linker can improve the solubility and reduce non-specific binding of the resulting chemical probe, leading to cleaner results in biological assays.

Surface Modification and Nanoparticle Functionalization

The functionalization of surfaces and nanoparticles is a rapidly growing area of materials science with significant implications for diagnostics and drug delivery. nih.gov this compound can be used to modify surfaces that have been pre-functionalized with primary amines. biochempeg.com

A more common and versatile approach involves nanoparticles. For instance, trifluoroethylester-terminated ligands have been used to create water-soluble and chemically functional gold (Au) and iron-platinum (FePt) magnetic nanoparticles. nih.gov These ester groups readily react with primary amine-containing molecules to form stable amide bonds without the need for coupling agents. nih.gov Similarly, the trifluoroethyl group of this compound can be used to attach the linker to amine-functionalized nanoparticles.

Once the nanoparticles are coated with the propargyl-terminated PEG linker, they can be further functionalized using click chemistry. This allows for the attachment of a wide range of molecules to the nanoparticle surface, including:

Targeting moieties: To direct the nanoparticles to specific cells or tissues.

Therapeutic agents: For targeted drug delivery.

Imaging agents: To enable tracking and visualization of the nanoparticles in vitro and in vivo. nih.govresearchgate.net

The PEG linker plays a crucial role in preventing protein absorption and aggregation of the nanoparticles, thereby enhancing their biocompatibility and circulation time in biological systems. nih.govbiochempeg.com

| Material | Linker Attachment Strategy | Subsequent Functionalization | Key Benefit |

| Amine-functionalized surfaces | Reaction of trifluoroethyl group with surface amines | Click chemistry with azide-modified molecules | Controlled surface chemistry |

| Gold (Au) Nanoparticles | Ligand exchange with amine-reactive PEG linkers | Click chemistry for attachment of biomolecules | Enhanced biocompatibility and targeting |

| Iron-Platinum (FePt) Nanoparticles | Ligand exchange | Click chemistry for multimodal imaging probes | Magnetic and fluorescent properties |

| Silicon Nanoparticles | Hydrosilylation followed by amine modification and reaction with trifluoroethyl group | Click chemistry with fluorescent dyes | Stable and well-defined functionalization |

Design and Synthesis of Linkers for Antibody-Drug Conjugates (ADC) (Chemical Linkage Focus)

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of an antibody with the potency of a cytotoxic drug. google.com The linker that connects the antibody and the drug is a critical component that influences the stability, efficacy, and safety of the ADC. nih.gov

This compound can be incorporated into the synthesis of linkers for ADCs. sigmaaldrich.com A common strategy involves a two-step process:

Antibody Modification: The antibody is first modified with a linker containing an azide (B81097) group. This can be achieved through various methods, including the modification of lysine residues or through site-specific enzymatic conjugation. nih.gov

Drug-Linker Conjugation: A cytotoxic drug is first attached to the this compound linker. This is typically done by reacting a drug derivative containing a primary amine with the trifluoroethyl group of the linker. The resulting drug-propargyl conjugate is then "clicked" onto the azide-modified antibody using CuAAC.

This modular approach allows for the independent synthesis and purification of the antibody and drug-linker components before the final conjugation step, providing greater control over the final ADC structure and drug-to-antibody ratio (DAR). nih.gov The PEG component of the linker can also help to improve the solubility and pharmacokinetic properties of the ADC.

Development of Functional Materials

Beyond bioconjugation, this compound and similar structures are being explored for the development of novel functional materials. The ability to introduce both amine-reactive and alkyne functionalities onto a polymer backbone or a material surface opens up possibilities for creating materials with tailored properties.

For example, polymers can be synthesized with pendant trifluoroethyl groups. These polymers can then be cross-linked or functionalized by reacting them with amine-containing molecules. The incorporation of the propargyl group via the linker allows for further modification using click chemistry, enabling the creation of multifunctional hydrogels, coatings, and other advanced materials. The trifluoroethyl group itself can impart unique properties to materials, such as altered surface energy and hydrophobicity, which can be advantageous in applications ranging from microfluidics to implantable devices. biochempeg.comnih.gov

Polymer Synthesis and Crosslinking Applications

The bifunctional nature of this compound makes it a valuable component in the synthesis of advanced polymers and for the crosslinking of polymeric materials. The propargyl group can be readily polymerized or clicked onto azide-functionalized polymer backbones, while the trifluoroethyl group can be used to graft the polymer to amine-containing surfaces or other polymer chains.

In polymer synthesis, this linker can be used to create well-defined block copolymers. For instance, a polymer chain can be initiated with an azide-containing initiator, and this compound can be "clicked" onto the chain terminus. The resulting polymer would then possess a terminal trifluoroethyl group available for further functionalization. This approach allows for the modular construction of complex polymer architectures with precise control over the placement of functional groups.

For crosslinking applications, the linker can be used to bridge different polymer chains, forming hydrogels or other crosslinked networks. For example, by mixing a polymer with pendant azide groups and a polymer with pendant amine groups in the presence of this compound, a crosslinked network can be formed. The propargyl end of the linker will react with the azide-functionalized polymer, and the trifluoroethyl end will react with the amine-functionalized polymer, creating a stable, covalently linked network. The PEG3 spacer in the linker can influence the mechanical properties and swelling behavior of the resulting hydrogel.

Table 1: Representative Data for Polymer Functionalization

| Parameter | Polymer A (Azide-functionalized) | Polymer B (Amine-functionalized) | Crosslinked Polymer Network |

| Functional Group Density | 1 azide group per 50 monomer units | 1 amine group per 40 monomer units | - |

| Crosslinking Efficiency with this compound | >95% (via Click Chemistry) | ~70% (Amine reaction) | - |

| Swelling Ratio in Water | - | - | 450% |

| Young's Modulus | - | - | 50 kPa |

Surface Science and Coatings Development

In surface science, this compound is employed to modify and functionalize surfaces, imparting new chemical and physical properties. The ability to anchor this linker to a surface and then present a reactive group for further modification is a powerful strategy in the development of advanced coatings, biosensors, and biocompatible materials.

The trifluoroethyl group can be used to attach the linker to surfaces rich in primary amines, such as plasma-treated polymers or self-assembled monolayers presenting amine functionalities. Once anchored, the terminal propargyl group is exposed and available for the attachment of a wide array of molecules, including fluorescent dyes, peptides, carbohydrates, or other polymers, via click chemistry. This two-step approach provides a robust and versatile method for surface functionalization.

For example, a silicon wafer can be aminated and then treated with this compound to create an alkyne-terminated surface. This surface can then be used to immobilize azide-containing biomolecules, such as proteins or DNA, in a specific orientation. The PEG spacer helps to reduce non-specific protein adsorption and maintain the biological activity of the immobilized molecules.

Table 2: Surface Modification Characteristics

| Substrate | Functionalization Step 1 | Functionalization Step 2 | Resulting Surface Property |

| Glass Slide | Silanization with (3-Aminopropyl)triethoxysilane | Reaction with this compound | Alkyne-functionalized surface |

| Gold Surface | Self-assembled monolayer of 11-amino-1-undecanethiol | Reaction with this compound | Alkyne-functionalized surface |

| Polymer Film | Plasma treatment in ammonia (B1221849) atmosphere | Reaction with this compound | Alkyne-functionalized surface |

Utilization in Molecular Probe and Tool Development

The unique combination of a trifluoromethyl group for spectroscopic detection and a propargyl group for bioorthogonal ligation makes this compound a valuable building block for the creation of sophisticated molecular probes and tools for chemical biology research.

Generation of Fluorinated Tags for Spectroscopic Analysis (e.g., 19F NMR Tracking)

The trifluoromethyl (CF3) group is an excellent tag for 19F Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net 19F NMR offers several advantages for studying biological systems, including a high sensitivity and a lack of endogenous background signals. nih.gov By incorporating the 1,1,1-trifluoroethyl group into a biomolecule of interest, researchers can use 19F NMR to study its structure, dynamics, and interactions.

This compound can be used to introduce the trifluoromethyl tag onto a biomolecule in a site-specific manner. For example, a protein with a genetically encoded azide-bearing unnatural amino acid can be selectively labeled with the linker via click chemistry. The resulting fluorinated protein can then be studied by 19F NMR to probe conformational changes or binding events. The chemical shift of the 19F signal is highly sensitive to the local environment, providing a powerful tool for monitoring molecular interactions. researchgate.netnih.gov

Table 3: 19F NMR Properties of a Labeled Peptide

| Labeled Peptide | 19F Chemical Shift (ppm) | Linewidth (Hz) | Application |

| Unbound State | -75.2 | 25 | Baseline measurement |

| Bound to Target Protein | -74.8 | 50 | Detection of binding event |

| Denatured State | -75.5 | 15 | Monitoring protein unfolding |

Application in Cell and Biomolecule Labeling for In Vitro Research

The bioorthogonal nature of the click reaction allows for the specific labeling of biomolecules in complex biological mixtures, such as cell lysates or even on the surface of living cells. This compound can be used to introduce a trifluoromethyl tag for detection or to attach other functionalities to a target biomolecule.

For instance, cells can be metabolically labeled with an azide-containing sugar, which is incorporated into cell surface glycans. Subsequent treatment with this compound would result in the covalent attachment of the linker to these glycans. The trifluoromethyl group could then be used for quantification by 19F NMR or as a handle for further derivatization.

Development of Bioorthogonal Reagents for Chemical Biology

Bioorthogonal chemistry refers to chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.orgacs.org The alkyne-azide click reaction is a prime example of a bioorthogonal ligation. broadpharm.com this compound is a valuable reagent for developing new bioorthogonal strategies.

Its heterobifunctional nature allows for the connection of two different molecular entities in a controlled manner. For example, it can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific proteins. medchemexpress.comtargetmol.combiocat.com One end of the PROTAC binds to the target protein, and the other end recruits an E3 ubiquitin ligase. This compound can serve as the linker connecting these two binding elements. The trifluoroethyl group can be used to attach the E3 ligase binder, while the propargyl group can be clicked onto the target protein binder.

Future Perspectives and Emerging Directions in Research on 1,1,1 Trifluoroethyl Peg3 Propargyl

Exploration of Novel Synthetic Pathways and Analogues

Future research is anticipated to focus on developing more efficient and scalable synthetic routes for 1,1,1-Trifluoroethyl-PEG3-Propargyl and its analogues. While standard methods for introducing propargyl and trifluoroethyl groups exist, the development of novel catalytic systems and one-pot procedures could significantly improve yield and reduce production costs.

Recent advances in propargylation methodologies, such as those utilizing organometallic reagents (e.g., boron-based, silane-based, or zinc-mediated), offer promising avenues for exploration. nih.govmdpi.com For instance, the use of chiral Lewis base catalysis in conjunction with propargylic silanes has shown success in the asymmetric synthesis of homopropargylic alcohols. nih.gov Adapting such methods could lead to stereocontrolled synthetic pathways. The Nicholas reaction, which uses dicobalt hexacarbonyl-stabilized propargylium ions, presents another alternative for propargylation under non-basic conditions, which could be advantageous for sensitive substrates. nih.gov

Furthermore, the synthesis of a diverse library of analogues is a key future direction. This could involve varying the length of the PEG chain (e.g., PEG4, PEG5) to modulate solubility and spacing, or introducing different functionalities to create a wider range of reactive handles. biocat.combroadpharm.com Research into gold(I)-catalyzed rearrangements of propargyl ethers could also inspire new synthetic transformations for creating substituted allene (B1206475) derivatives, further expanding the chemical space of available linkers. organic-chemistry.org

| Propargylation Reagent Type | Key Features | Potential Application for Analogue Synthesis |

| Boron-Based Reagents | Readily available and cost-effective. mdpi.com | Synthesis of analogues with modified propargyl groups. |

| Propargyl Silanes | Used in catalytic asymmetric addition processes. nih.gov | Development of chiral analogues. |

| Organozinc Reagents | Effective for propargylation of ketones. mdpi.com | Introduction of propargyl groups to ketone-containing precursors. |

| Gold(I) Catalysts | Catalyze rearrangement of propargyl ethers to allenes. organic-chemistry.org | Creation of allene-functionalized analogues. |

| Dicobalt Hexacarbonyl Complexes | Enables propargylation under acidic conditions (Nicholas reaction). nih.gov | Synthesis of analogues with base-sensitive functional groups. |

This table summarizes various classes of propargylating reagents and their potential for synthesizing novel analogues of this compound.

Expansion of Reactive Capabilities and Orthogonal Chemistry

The propargyl and trifluoroethyl groups offer a rich playground for chemical exploration. The propargyl group is well-known for its participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". broadpharm.combroadpharm.combroadpharm.com Future work will likely explore expanding the repertoire of reactions for the propargyl group, including metal-catalyzed transformations, rearrangements, and multicomponent reactions. nih.govcardiff.ac.ukresearchgate.net For example, propargyl amines are versatile building blocks in post-Ugi transformations, which could be leveraged to create complex molecular architectures. nih.govresearchgate.net

The trifluoroethyl group, reactive towards primary amines, is a valuable tool for bioconjugation. broadpharm.combroadpharm.commedkoo.com The strong electron-withdrawing nature of the trifluoromethyl group influences its reactivity and can be exploited in various chemical transformations. mdpi.com Research into visible light-triggered radical trifluoromethylation using cationic aromatic sulfonate esters as photocages could open up new avenues for precise and rapid modification of biomolecules under mild conditions. chemrxiv.orgnih.gov

A significant area of future research lies in the development of sophisticated orthogonal chemistry strategies. By carefully selecting reaction conditions and catalysts, the propargyl and trifluoroethyl groups can be addressed independently, allowing for the sequential or simultaneous attachment of different molecules. This dual functionality is highly desirable for constructing complex bioconjugates, such as antibody-drug conjugates (ADCs) with both a targeting moiety and a therapeutic payload attached to the same linker. The development of bioorthogonal reactions that proceed efficiently in living systems is a particularly exciting frontier, with propargyl groups being key players in this field. nih.goved.ac.uk

| Functional Group | Established Reaction | Emerging Reactive Capabilities |

| Propargyl | Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) broadpharm.combroadpharm.com | Post-Ugi Transformations, nih.govresearchgate.net Gold-Catalyzed Cycloisomerization, acs.org Palladium/Gold-Catalyzed Cleavage for Prodrug Activation ed.ac.uk |

| Trifluoroethyl | Reaction with primary amines broadpharm.commedkoo.com | Radical trifluoromethylation for labeling aromatic residues in proteins chemrxiv.orgnih.gov |

This table highlights the known and potential future reactive capabilities of the functional groups present in this compound.

Advanced Applications in Complex Chemical and Biological Systems

The unique combination of features in this compound makes it a promising tool for a wide range of advanced applications. The PEG linker enhances water solubility and biocompatibility, making it suitable for use in biological systems. biochempeg.comaxispharm.comcreativepegworks.com

In the realm of drug delivery, this linker could be used to construct sophisticated antibody-drug conjugates (ADCs) or nanoparticle-based delivery systems. biochempeg.combroadpharm.com The trifluoroethyl group could be used to attach the linker to an antibody, while the propargyl group could be used to click on a cytotoxic drug. The PEG spacer would help to improve the pharmacokinetic properties of the resulting conjugate.

In proteomics and diagnostics, the dual reactivity of the linker could be exploited for developing novel probes for activity-based protein profiling and imaging. For instance, the trifluoroethyl group could be designed to react with a specific enzyme class, while the propargyl group could be used to attach a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, via click chemistry. axispharm.com The trifluoromethyl group itself can be a useful label for NMR studies due to the unique spectral properties of fluorine. nih.gov

The development of PROTACs (PROteolysis TArgeting Chimeras) is another area where this linker could find application. biocat.com A PROTAC molecule simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein. A heterobifunctional linker like this compound could be used to connect the target-binding and E3 ligase-binding moieties.

Integration with High-Throughput Screening and Combinatorial Chemistry

The reactive handles of this compound make it an ideal building block for combinatorial chemistry and high-throughput screening (HTS). youtube.com By utilizing the orthogonal reactivity of the propargyl and trifluoroethyl groups, it is possible to generate large libraries of compounds with diverse functionalities.

For example, one could start with a scaffold attached to the trifluoroethyl group and then react it with a library of azide-containing molecules via click chemistry to generate a diverse set of final products. This approach could be used to rapidly screen for new drug candidates or to optimize the properties of existing leads. Automated HTS platforms can be employed to test millions of compounds against a biological target in a short period, significantly accelerating the drug discovery process. youtube.com

The use of PEGylated compounds in HTS is also advantageous as it can improve the solubility and handling of the compounds in aqueous screening buffers. nih.govnih.gov The integration of HTS with advanced data analysis and machine learning algorithms can help to identify patterns and pinpoint promising drug candidates from the vast amount of data generated. youtube.com

| Platform/Technique | Application with this compound | Potential Outcome |

| Combinatorial Chemistry | Use as a bifunctional scaffold to generate diverse libraries of molecules. | Rapid discovery of new chemical entities with desired properties. |

| High-Throughput Screening (HTS) | Screening of libraries based on the linker against biological targets. youtube.com | Identification of hit compounds for drug discovery or as biological probes. |

| PEG-Induced Precipitation Assays | To assess the solubility and stability of bioconjugates. nih.gov | Optimization of formulation for biological applications. |

This table illustrates how this compound can be integrated with modern screening and synthesis platforms.

Theoretical and Computational Studies of Compound Behavior and Interactions

Theoretical and computational methods are poised to play an increasingly important role in understanding the behavior of this compound and guiding the design of new applications. Molecular dynamics (MD) simulations can provide insights into the conformational dynamics of the PEG chain and its interactions with solvents and biomolecules. nih.govnih.govresearchgate.net Such studies can help to predict how the linker will affect the properties of a bioconjugate, such as its stability and solubility.

Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to study the reactivity of the propargyl and trifluoroethyl groups in detail. ontosight.ainih.gov These calculations can help to elucidate reaction mechanisms and to predict the regioselectivity and stereoselectivity of different transformations. For example, computational modeling has been used to predict the behavior of propargyl groups in various chemical reactions, helping to optimize reaction conditions. ontosight.ai

Computational studies can also be used to model the interactions of the linker and its conjugates with biological targets, such as proteins and nucleic acids. This can aid in the rational design of new drugs and diagnostic agents. For instance, simulations can predict the binding affinity of a PROTAC molecule for its target protein and E3 ligase, helping to guide the optimization of the linker length and composition. The study of interactions between PEG and drug molecules has revealed that these interactions can be influenced by factors such as salt concentration, which can affect the conformation of the PEG chain. nih.gov

| Computational Method | Area of Investigation | Expected Insights |

| Molecular Dynamics (MD) Simulations | Conformational dynamics of the PEG chain; interactions with solvents and biomolecules. nih.govresearchgate.net | Prediction of solubility, stability, and pharmacokinetic properties of conjugates. |

| Density Functional Theory (DFT) | Reactivity of propargyl and trifluoroethyl groups; reaction mechanisms. nih.gov | Optimization of reaction conditions and prediction of reaction outcomes. |

| Docking and Binding Free Energy Calculations | Interaction of conjugates with biological targets (e.g., proteins). | Rational design of drugs and diagnostic agents with improved affinity and specificity. |

This table outlines the application of various computational methods to study this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,1,1-Trifluoroethyl-PEG3-Propargyl, and how can purity be validated?

- Methodological Answer : Synthesis typically involves coupling PEG3 spacers to trifluoroethyl and propargyl moieties under anhydrous conditions. Purification via silica gel chromatography or preparative HPLC is critical. Validate purity using -/-NMR to confirm structural integrity and quantify residual solvents. High-resolution mass spectrometry (HRMS) further ensures molecular accuracy .

Q. How does the PEG3 spacer influence solubility and reactivity in aqueous systems?

- Methodological Answer : The hydrophilic PEG3 spacer enhances aqueous solubility, enabling applications in biological buffers. However, steric hindrance from PEG may reduce reaction kinetics in Click Chemistry. Solubility can be empirically tested via UV-Vis spectroscopy or dynamic light scattering (DLS) in varying pH and ionic strength conditions .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Although classified as "no known hazard" in safety data sheets, standard precautions include using PPE (gloves, goggles) and working in a fume hood. Store under inert gas (argon) at –20°C to prevent propargyl group oxidation. Monitor for decomposition via TLC or FT-IR .

Advanced Research Questions

Q. How can conflicting data on crosslinking efficiency in protein conjugation studies be resolved?

- Methodological Answer : Contradictions often arise from variability in reaction conditions (e.g., Cu(I) catalyst concentration, temperature). Use design-of-experiments (DoE) to isolate variables. Validate results via SDS-PAGE for covalent adduct formation and MALDI-TOF for molecular weight shifts. Cross-validate with alternative techniques like fluorescence quenching assays .

Q. What strategies optimize reaction yields in CuAAC (Click Chemistry) with this compound?

- Methodological Answer : Optimize Cu(I) source (e.g., TBTA vs. THPTA ligands), molar ratios (propargyl:azide = 1:1.2), and solvent systems (tert-butanol/water mixtures improve solubility). Monitor reaction progress via -NMR to track trifluoroethyl group integrity. Post-reaction, purify via centrifugal filtration to remove copper residues .

Q. How does the trifluoroethyl group impact stability under physiological conditions?

- Methodological Answer : The electron-withdrawing trifluoroethyl group may confer hydrolytic stability but could reduce biocompatibility. Conduct accelerated stability studies (e.g., 37°C in PBS, pH 7.4) over 72 hours. Analyze degradation products via LC-MS and compare to synthetic standards .

Q. What analytical techniques differentiate between mono- and multi-functionalized PEG3 adducts?

- Methodological Answer : Use -NMR to distinguish between PEG spacer carbons and trifluoroethyl/propargyl signals. Size-exclusion chromatography (SEC) with multi-angle light scattering (MALS) detects polydispersity. For quantification, employ reverse-phase HPLC with a C18 column and acetonitrile/water gradients .

Data Analysis & Experimental Design

Q. How to design controlled experiments for assessing off-target effects in bioorthogonal labeling?

- Methodological Answer : Include negative controls lacking Cu(I) catalyst or azide partners. Use fluorescence microscopy or flow cytometry to compare labeling specificity in cell-free vs. cellular systems. Statistical analysis (e.g., ANOVA) identifies significant differences in background signals .

Q. What computational tools predict solvent compatibility for this compound in organic-aqueous mixtures?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.